molecular formula C13H12OS B8076628 2-(Phenoxymethyl)benzenethiol

2-(Phenoxymethyl)benzenethiol

Cat. No.: B8076628
M. Wt: 216.30 g/mol
InChI Key: BUFKWZMGYVVECG-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzenethiol is an organic compound characterized by the presence of a phenoxymethyl group attached to a benzenethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)benzenethiol typically involves the reaction of phenol with benzyl chloride in the presence of a base to form phenoxymethylbenzene. This intermediate is then subjected to thiolation using thiourea or other sulfur-containing reagents under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Substituted phenoxymethyl derivatives.

Scientific Research Applications

2-(Phenoxymethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

    Benzenethiol: Lacks the phenoxymethyl group, making it less versatile in certain reactions.

    Phenoxymethylbenzene: Lacks the thiol group, limiting its reactivity in thiol-specific reactions.

Properties

IUPAC Name

2-(phenoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFKWZMGYVVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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